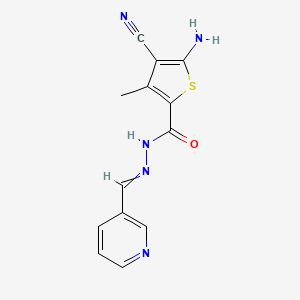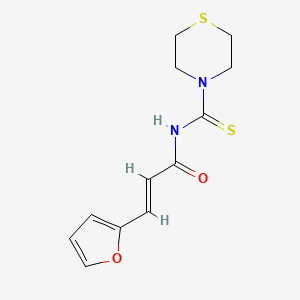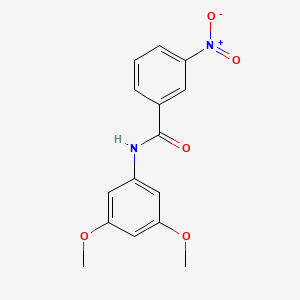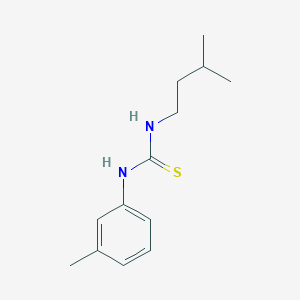
N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-N,N-dimethylsulfamide, also known as DCDMS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized for its potential biological and pharmaceutical applications.
Mechanism of Action
The exact mechanism of action of N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide may have potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects
Studies have shown that N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide can have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce the activity of carbonic anhydrase in the brain and other tissues. Additionally, N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide in laboratory experiments is its relatively simple synthesis method and low cost. Additionally, its unique chemical structure makes it a valuable tool for the development of new pharmaceuticals and biologically active compounds. However, there are also limitations to the use of N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many potential future directions for the use of N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide in scientific research. One area of interest is the development of new anti-tumor agents based on the structure of N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide. Additionally, further research is needed to fully understand the mechanism of action of N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide and its potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer. Finally, there is potential for the use of N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide in the development of new catalysts for organic reactions.
Synthesis Methods
N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide can be synthesized through a multistep process that involves the reaction of 3,5-dichloroaniline with dimethylsulfamoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide is relatively simple and can be achieved through standard laboratory techniques.
Scientific Research Applications
N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide has been used in a wide range of scientific research applications, including as a reagent for the synthesis of sulfonamide derivatives, as a catalyst for organic reactions, and as a potential anti-tumor agent. Its unique chemical structure makes it a valuable tool for the development of new pharmaceuticals and biologically active compounds.
properties
IUPAC Name |
1,3-dichloro-5-(dimethylsulfamoylamino)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O2S/c1-12(2)15(13,14)11-8-4-6(9)3-7(10)5-8/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNOARDNDHDPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

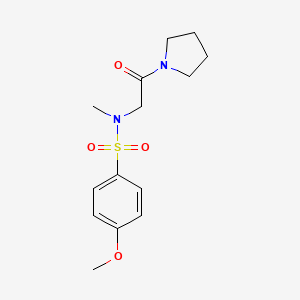
![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)


![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)
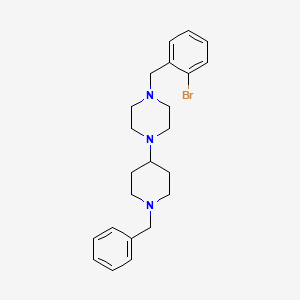
![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)

![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)
![4-[2-(1-naphthyl)ethanethioyl]morpholine](/img/structure/B5703687.png)
